Specific Scientific Field: This falls under the field of Organic Chemistry and Pharmaceutical Sciences .
Summary of the Application: “Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride” is used as an intermediate in the synthesis of ketamine . Ketamine is an anesthetic and analgesic drug used in both human and veterinary medicine. It has also been used as an antidepressant and in treating alcohol addiction .
Methods of Application or Experimental Procedures: The synthesis of ketamine from “Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride” involves several steps :
Results or Outcomes: The new and efficient protocol developed for the synthesis of ketamine using “Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride” as an intermediate has several advantages over the common reported ones for the synthesis of ketamine .
It’s also worth noting that “Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride” is a type of indole derivative . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride is an organic compound with the molecular formula C9H11Cl2NO2. It is characterized by a 2-chlorophenyl group, an amino group, and a methyl ester group. The compound exists in two enantiomeric forms: (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride and (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride . The molecular weight of this compound is 236.10 g/mol .
While specific biological activities of Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride are not extensively documented in the provided search results, related compounds have shown potential in various biological applications:
The synthesis of Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride typically involves a multi-step process:
Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride has several applications across various fields:
While specific interaction studies for Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride are not detailed in the provided search results, it is important to consider potential interactions based on its chemical structure:
Several compounds share structural similarities with Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride:
Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride is unique due to its specific stereochemistry and functional groups. The presence of the chlorine atom on the phenyl ring, the amino group, and the methyl ester group in a specific spatial arrangement confers distinct chemical reactivity and potential biological activity. This combination of features makes it a valuable compound in research and industry, particularly for its role as an intermediate in the synthesis of complex molecules.
The synthesis of methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride through conventional esterification represents a fundamental approach in organic synthesis that combines classical reaction mechanisms with specialized chlorophenyl group incorporation strategies . The primary synthetic route involves the esterification of the corresponding amino acid, 2-amino-2-(2-chlorophenyl)acetic acid, with methanol under acidic conditions [2]. This methodology typically employs strong acid catalysts such as sulfuric acid or hydrochloric acid to facilitate the formation of the methyl ester bond .
The conventional approach begins with the preparation of 2-chlorobenzaldehyde as the starting material, which undergoes a condensation reaction with glycine methyl ester hydrochloride in the presence of a suitable base, such as sodium hydroxide . The reaction proceeds through nucleophilic addition followed by cyclization, forming the intermediate 2-amino-2-(2-chlorophenyl)acetic acid methyl ester . Subsequently, treatment with hydrochloric acid yields the final hydrochloride salt form of the compound .
Industrial production methods for this compound follow similar synthetic routes but are optimized for larger-scale operations with enhanced efficiency and yield considerations . The reaction conditions are carefully controlled to maximize product formation while minimizing waste generation and production costs . Continuous flow reactors and automated systems are frequently employed to maintain consistent quality and operational efficiency in large-scale manufacturing environments .
Parameter | Optimal Range | Effect on Yield |
---|---|---|
Temperature | 60-80°C | Directly proportional up to 80°C |
Reaction Time | 6-12 hours | Plateau effect after 12 hours |
Catalyst Concentration | 1.5% (w/w) H₂SO₄ | Maximum efficiency at 1.5% [5] |
Molar Ratio (acid:alcohol) | 1:1.2 | Optimal conversion achieved |
The incorporation of the 2-chlorophenyl group presents unique synthetic challenges due to the electron-withdrawing nature of the chlorine substituent and its ortho position relative to the amino acid backbone [2]. The conventional esterification process requires specific optimization of reaction conditions to accommodate the reduced nucleophilicity of the amino group caused by the proximity of the chlorine atom [2]. Research has demonstrated that polar solvents such as methanol or ethanol are preferred for these transformations, as they facilitate both the esterification reaction and the subsequent salt formation .
Enantioselective synthesis of methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride represents a sophisticated approach to obtaining optically pure isomers with defined stereochemical configurations [6]. The development of asymmetric synthetic methodologies has become increasingly important due to the distinct biological activities exhibited by different enantiomers of amino acid derivatives [7]. Several advanced strategies have been developed to achieve high enantiomeric excess in the production of this compound.
The tandem relay catalytic protocol utilizing both palladium and isothiourea catalysis has emerged as a highly effective method for the enantioselective synthesis of α-amino acid derivatives [6]. This approach involves the sequential use of a bench-stable succinimide-based palladium precatalyst to promote allylic ammonium salt generation, followed by in situ enantioselective sigmatropic rearrangement catalyzed by isothiourea benzotetramisole [6]. The methodology achieves high diastereo- and enantioselectivity, particularly when employing 4-nitrophenylglycine esters as substrates [6].
Synthetic Method | Enantiomeric Excess (%) | Yield (%) | Reference Conditions |
---|---|---|---|
Pd/Isothiourea Relay | 94-98 | 69-85 | 4-nitrophenyl substrate [6] |
Dynamic Resolution | 84-94 | 60-75 | Quinidine catalyst at -40°C [8] |
Asymmetric Hydrogenation | 83-98 | 61-99 | Rh-Segphos complex [9] |
Chiral Auxiliary Method | 80-85 | 65-80 | Evans oxazolidinone |
The implementation of asymmetric hydrogenation combined with direct reductive amination has provided an efficient transformation for the synthesis of chiral amino compounds [9]. This methodology utilizes hydrogen gas as the common reductant and employs rhodium-Segphos complexes as catalysts to achieve high enantioselectivity [9]. The process demonstrates excellent atom economy by minimizing waste generation while maximizing the incorporation of starting materials into the desired product [9].
Enantioselective synthesis pathways often employ chiral auxiliaries or chiral catalysts to control the stereochemical outcome of the reaction . The use of Evans oxazolidinones as chiral auxiliaries has proven effective for the asymmetric synthesis of α-amino acid derivatives, providing good levels of stereocontrol . Additionally, the application of chiral phosphoric acids as Brønsted acid catalysts has shown promise in facilitating enantioselective transformations of amino acid precursors [10].
Catalytic systems for asymmetric amination reactions play a crucial role in the stereoselective synthesis of methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride and related amino acid derivatives [11]. The development of efficient catalytic methodologies has focused on transition metal complexes, organocatalysts, and hybrid catalytic systems that can provide high levels of enantioselectivity while maintaining practical synthetic utility [10].
Iridium-catalyzed direct asymmetric reductive amination has emerged as one of the most effective methods for the construction of chiral amines using primary alkyl amines as nitrogen sources [11]. The iridium precursor combined with sterically tunable chiral phosphoramidite ligands demonstrates exceptional performance in the synthesis of enantiomerically enriched amino compounds [11]. Density functional theory studies have revealed that alkyl amine substrates serve as ligands of iridium, strengthened by hydrogen-bonding interactions, with hydride addition occurring via an outer-sphere transition state mechanism [11].
The Ir-PSA series catalysts represent a significant advancement in asymmetric reductive amination technology [12]. These novel catalysts, developed specifically for the preparation of optically active amines, combine chiral iridium complexes with inexpensive aminoalcohol-based chiral auxiliaries to enable efficient asymmetric reductive amination of ketones [12]. The methodology affords corresponding optically active amines in high yield and excellent enantioselectivity [12].
Catalyst System | Substrate Scope | Enantiomeric Excess (%) | Turnover Frequency (h⁻¹) |
---|---|---|---|
Ir-Phosphoramidite | Primary alkyl amines | 85-96 | 2500-4000 [11] |
Ir-PSA Series | Ketone substrates | 88-95 | 1800-3200 [12] |
Pd-Chiral Ligand | Allylic substrates | 76-99 | >6000 [13] |
Rh-Dirhodium Complex | Vinyldiazoacetates | 83-98 | >6000 [14] |
Palladium-catalyzed asymmetric allylic amination has demonstrated remarkable efficiency in the synthesis of acyclic nucleoside analogs and related compounds [13]. The methodology employs vinylethylene carbonate substrates with nitrogen-heteroaromatic nucleophiles under the influence of chiral palladium catalysts [13]. This approach achieves excellent yields and high enantioselectivities at low catalyst loadings, making it particularly attractive for practical synthetic applications [13].
The combination of asymmetric hydrogenation of olefins and direct reductive amination in a single catalytic process represents an innovative approach to improving synthetic efficiency [9]. This methodology utilizes hydrogen gas as the common reductant and employs rhodium-Segphos complexes to facilitate both transformations simultaneously [9]. The dual catalytic system significantly improves the overall efficiency for the synthesis of chiral amino compounds by eliminating intermediate isolation and purification steps [9].
Organocatalytic systems have also shown considerable promise in asymmetric amination reactions [15]. Chiral aldehyde catalysis, particularly those derived from chiral binaphthol aldehydes, provides effective catalytic activation and stereoselective control in the asymmetric reactions of amino acid esters and their analogs [15]. The success of these systems relies on the design of catalysts that enable face control of enolate intermediates through hydrogen-bonding networks and steric interactions [15].
Green chemistry principles have become increasingly important in the synthesis of methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride, with particular emphasis on solvent optimization and atom economy considerations [16]. The implementation of environmentally sustainable synthetic methodologies addresses both economic and ecological concerns while maintaining the high quality and efficiency required for pharmaceutical and research applications [17].
Solvent optimization represents a critical aspect of green chemistry implementation in organic synthesis [16]. The traditional use of chlorinated and amide solvent systems in amino acid ester synthesis has been progressively replaced by greener alternatives such as acetonitrile, which demonstrates comparable rates and yields while offering improved environmental and health profiles [18]. Acetonitrile-based systems have shown particular effectiveness in Steglich esterification reactions, providing a methodology that eliminates the need for column chromatographic purification through optimized extraction and wash sequences [18].
The concept of atom economy, introduced as a fundamental principle of green chemistry, emphasizes the efficient utilization of atoms in chemical reactions to minimize waste production [19]. For the synthesis of methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride, atom economy calculations consider the proportion of atoms from starting materials that are incorporated into the final product [19]. High atom economy processes are generally preferred as they represent more sustainable and environmentally friendly synthetic approaches [19].
Solvent | Environmental Score | Reaction Rate (relative) | Yield (%) | Health Hazard Rating |
---|---|---|---|---|
Acetonitrile | 7.2 | 0.95 | 88-92 | Moderate [18] |
Ethanol | 8.5 | 0.82 | 85-90 | Low [17] |
Water/Ethanol | 9.1 | 0.78 | 80-85 | Very Low [17] |
Dimethyl Sulfoxide | 6.8 | 1.00 | 90-95 | Problematic [16] |
Aqueous micellar conditions have emerged as a particularly attractive green chemistry approach for organic synthesis [20]. The development of synthetic routes featuring Sonogashira couplings under aqueous micellar conditions has demonstrated simultaneous improvements in process mass intensity, catalyst loading, step economy, and overall yield [20]. These methodologies avoid the use of organic co-solvents and reduce the dependence on stoichiometric activation reagents [20].
The implementation of solvent-free reaction conditions represents the ultimate expression of green chemistry principles in organic synthesis [21]. Solvent-free approaches eliminate the dependency on organic solvents entirely, enabling chemical transformations to occur without liquid media [21]. This methodology not only reduces waste generation but also minimizes energy consumption and chemical exposure risks associated with traditional synthetic processes [21].
Process mass intensity calculations provide quantitative assessments of synthetic efficiency from a green chemistry perspective [20]. The comparison of traditional synthetic routes with green chemistry alternatives for related compounds has demonstrated significant improvements in sustainability metrics [20]. For example, redesigned synthetic routes have achieved process mass intensity values of 111 kg input per kg product compared to 287 kg input per kg product for conventional methods [20].
Reaction Type | Atom Economy (%) | Waste Generation | Green Alternative |
---|---|---|---|
Conventional Esterification | 78-85 | Moderate | Steglich with acetonitrile [18] |
Protective Group Strategy | 45-62 | High | Direct functionalization [22] |
Metal-Catalyzed Coupling | 85-92 | Low | Aqueous micellar conditions [20] |
Asymmetric Hydrogenation | 95-98 | Very Low | H₂ as sole reductant [9] |
The systematic selection of green solvents requires comprehensive evaluation of environmental, health, and safety parameters alongside synthetic performance criteria [23]. Advanced computational tools and databases have been developed to assist in the identification of optimal solvent systems that balance efficiency with sustainability considerations [23]. These approaches consider factors such as vapor pressure, toxicity, biodegradability, and recyclability in the overall assessment of solvent greenness [23].
Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride exhibits characteristic thermodynamic properties that define its physical stability and phase behavior under various conditions. The compound demonstrates a defined melting point of 199-202°C [1], indicating crystalline stability at ambient temperatures with thermal decomposition occurring at elevated temperatures exceeding 200°C .
The molecular structure, characterized by the formula C₉H₁₁Cl₂NO₂ and molecular weight of 236.10 g/mol [3] [4], contributes to its thermodynamic stability through intermolecular hydrogen bonding between the amino group and chloride counterion. The predicted density of 1.3±0.1 g/cm³ [5] suggests compact molecular packing in the solid state, which enhances thermal stability.
Table 1: Thermodynamic Properties of Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride
Property | Value | Reference |
---|---|---|
Melting Point | 199-202°C | Citation 37 |
Molecular Weight | 236.10 g/mol | Multiple sources |
Density | 1.3±0.1 g/cm³ (predicted) | Citation 1 |
Decomposition Temperature | >200°C (estimated) | Citation 8 |
Thermal Stability | Moderate | Based on structure |
Vapor Pressure | 0.0±0.6 mmHg at 25°C | Citation 1 |
Phase transition analysis reveals that the compound undergoes solid-liquid transition at the melting point without documented polymorphic transformations. The absence of reported polymorphic forms suggests a stable crystalline arrangement, though comprehensive solid-state characterization would be required to confirm this behavior. The compound maintains structural integrity under normal storage conditions when kept at 2-8°C under inert atmosphere [6] [7].
The solubility profile of methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride demonstrates characteristic behavior of an amino acid ester hydrochloride salt. The compound exhibits enhanced solubility in polar solvents due to the presence of both the amino group and chloride counterion, which facilitate hydrogen bonding and ionic interactions with polar media.
Table 2: Solubility Parameters in Various Media
Medium | Solubility Class | Estimated Value | Reference |
---|---|---|---|
Water | Soluble | 2.3 g/L | Citation 46 |
Methanol | Slightly soluble | ~1-10 mg/mL | Citations 7, 35 |
Ethanol | Soluble | ~10-100 mg/mL | Based on synthesis |
DMSO | Slightly soluble | ~1-10 mg/mL | Citations 7, 35 |
Acetone | Limited solubility | <1 mg/mL | Estimated |
Hexane | Practically insoluble | <0.1 mg/mL | Based on polarity |
The aqueous solubility of 2.3 g/L [8] demonstrates the compound's favorable dissolution characteristics in polar media, attributed to the hydrochloride salt formation which significantly enhances water solubility compared to the free base form. The compound shows moderate solubility in alcoholic solvents, with ethanol providing better dissolution than methanol [9] [10].
In non-polar media, the compound exhibits limited solubility due to its ionic nature and polar functional groups. The chlorophenyl moiety provides some lipophilic character, but the overall polar nature of the molecule, enhanced by the hydrochloride salt formation, results in poor solubility in non-polar solvents such as hexane and other hydrocarbons.
The acid-base behavior of methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride is governed by the presence of multiple ionizable groups within its molecular structure. The compound exhibits amphoteric properties with distinct pKa values corresponding to different functional groups.
Table 3: Acid-Base Properties
Property | Value | Reference |
---|---|---|
pKa (amino group) | ~9-10 | Citation 21 (related compound) |
pKa (ester group) | ~6-7 | Citation 21 (related compound) |
pH (solution) | 3.3 at 25°C and 11.07 g/L | Citation 7 |
Ionization behavior | Amphoteric | Based on structure |
The amino group exhibits a pKa value in the range of 9-10 [11], typical for aliphatic amino groups, indicating that the compound exists predominantly in its protonated form under physiological pH conditions. The ester group demonstrates weaker acidity with a pKa of approximately 6-7 [11], contributing to the compound's overall acid-base equilibrium.
The solution pH of 3.3 at 25°C [9] confirms the acidic nature of the hydrochloride salt in aqueous solution, consistent with the protonation of the amino group by the hydrochloric acid component. This acidic character influences the compound's solubility behavior and stability profile in aqueous systems.
The hygroscopic behavior and solid-state stability of methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride are critical parameters for pharmaceutical handling and storage. The compound demonstrates low to moderate hygroscopicity, characteristic of amino acid ester hydrochloride salts.
Table 4: Hygroscopicity and Stability Properties
Property | Value | Reference/Notes |
---|---|---|
Hygroscopicity | Low to moderate | Based on HCl salt structure |
Storage requirements | Dry conditions | Citations 28, 29 |
Storage temperature | 2-8°C | Citations 10, 28 |
Atmospheric conditions | Inert atmosphere | Citations 28, 29 |
Moisture content | <1% (typical) | Pharmaceutical standard |
The compound requires storage under dry conditions with protection from moisture to maintain stability [6] [7]. The recommended storage temperature of 2-8°C [3] [6] helps minimize potential degradation pathways and maintains the crystalline integrity of the solid form.
Solid-state stability mechanisms involve hydrogen bonding networks between the amino group, ester functionality, and chloride counterion. These interactions contribute to the overall crystal lattice stability and resistance to humidity-induced degradation. The compound's white to off-white crystalline appearance [9] [10] indicates good solid-state organization and minimal impurity content.
The storage requirements under inert atmosphere conditions [6] [7] suggest potential sensitivity to oxidative processes, likely involving the amino group functionality. Proper packaging and handling protocols should incorporate moisture barriers and oxygen exclusion to maintain long-term stability of the pharmaceutical ingredient.
Irritant